molecular formula C9H10BrCl B2621769 2-Bromo-4-(1-chloroethyl)-1-methylbenzene CAS No. 2445786-21-8

2-Bromo-4-(1-chloroethyl)-1-methylbenzene

Cat. No.: B2621769
CAS No.: 2445786-21-8
M. Wt: 233.53
InChI Key: YOFCNLUOPBOVMF-UHFFFAOYSA-N
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Description

Significance of Aryl Halides in Organic Synthesis and Materials Science

Aryl halides, which are aromatic compounds where a halogen atom is directly bonded to a carbon within an aromatic ring, are crucial intermediates in chemical synthesis. chemistrylearner.comwikipedia.org Their importance stems from their ability to participate in a wide array of chemical transformations, most notably in the formation of new carbon-carbon and carbon-heteroatom bonds. fiveable.me Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Stille reactions, frequently utilize aryl halides as electrophilic partners, enabling the construction of complex molecular architectures from simpler precursors. chemistrylearner.comfiveable.me This versatility makes them indispensable in the synthesis of pharmaceuticals, agrochemicals, dyes, and plastics. iitk.ac.innumberanalytics.com

Beyond their role as synthetic intermediates, aryl halides are integral to materials science. numberanalytics.com Their electronic properties and stability are leveraged in the development of organic electronics, such as organic light-emitting diodes (OLEDs). numberanalytics.comnumberanalytics.com Furthermore, certain halogenated aromatic compounds are used as flame retardants and in the synthesis of advanced polymers. iitk.ac.in

Overview of Substituted Aromatic Systems in Advanced Chemical Research

Substituted aromatic systems are at the heart of advanced chemical research, providing scaffolds for everything from life-saving drugs to novel electronic materials. numberanalytics.com The reactivity of an aromatic ring is heavily influenced by the nature of its substituents. numberanalytics.com These groups can either donate or withdraw electron density, thereby activating or deactivating the ring towards further substitution and directing incoming groups to specific positions (ortho, meta, or para). numberanalytics.comed.ac.uk

Modern synthetic strategies focus on developing methods for the precise and efficient synthesis of polysubstituted aromatic compounds. numberanalytics.comresearchgate.net Advanced reactions, including complex variations of electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (SNAr), allow chemists to introduce a wide range of functional groups onto the aromatic core. numberanalytics.comnih.gov The ability to create highly substituted and complex aromatic systems is essential for tuning the properties of molecules for specific applications in medicinal chemistry and materials science. numberanalytics.com

Rationale for Comprehensive Investigation of 2-Bromo-4-(1-chloroethyl)-1-methylbenzene

The chemical structure of this compound presents a compelling case for detailed investigation. This molecule contains two distinct halogenated sites with different reactivity profiles: an aryl bromide and a secondary benzylic chloride. This structural feature is the primary source of its synthetic potential, offering the possibility of selective or orthogonal functionalization.

The aryl bromide (C-Br bond on the benzene (B151609) ring) is a well-established functional group for a multitude of palladium-catalyzed cross-coupling reactions. fiveable.me In contrast, the 1-chloroethyl group possesses a secondary alkyl chloride (C-Cl bond on the ethyl side chain). Alkyl halides, particularly secondary chlorides, exhibit different reactivity and often require different catalytic systems (e.g., nickel-based catalysts) to undergo effective cross-coupling. nih.govmit.edu

This difference in reactivity, often referred to as orthogonality, allows for sequential chemical modifications. A chemist could, for instance, perform a Suzuki coupling on the aryl bromide position while leaving the chloroethyl group intact. Subsequently, the chloroethyl group could be targeted for a separate transformation, such as a nucleophilic substitution or a different type of cross-coupling reaction. This step-wise approach is a powerful strategy for the controlled and efficient assembly of complex target molecules. The presence of two distinct reactive handles in one molecule makes this compound a valuable and versatile building block for combinatorial chemistry and the synthesis of diverse molecular libraries.

Table 1: Comparison of Reactivity in Halogenated Moieties This table provides a generalized comparison of the typical reactivity of the functional groups present in the title compound under common reaction conditions.

Functional GroupBond TypeTypical ReactionsCommon CatalystsRelative Reactivity in Cross-Coupling
Aryl BromideC(sp²)–BrSuzuki, Heck, Stille, Buchwald-HartwigPalladium (Pd)High
Alkyl ChlorideC(sp³)–ClNucleophilic Substitution (SN1/SN2), Alkyl-Alkyl Cross-CouplingNickel (Ni)Lower (than aryl bromides)

Current Research Landscape of Polysubstituted Benzenes Bearing Bromo- and Chloroalkyl Moieties

The current research landscape is heavily focused on the development of chemoselective and site-selective catalytic methods. A significant challenge in organic synthesis is the ability to discriminate between multiple, yet similar, reactive sites within a single molecule. For compounds like this compound, which contain both an aryl halide and an alkyl halide, the development of highly selective catalysts is paramount.

Recent advancements have produced catalytic systems, often based on palladium or nickel with specialized ligands, that can selectively activate one type of carbon-halogen bond over another. nih.govresearchgate.net For instance, palladium catalysts are highly effective for the cross-coupling of aryl bromides, while often showing lower reactivity towards alkyl chlorides under the same conditions. nih.gov Conversely, specific nickel catalyst systems have been developed that excel in the coupling of unactivated secondary alkyl chlorides, a traditionally difficult transformation. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-(1-chloroethyl)-1-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrCl/c1-6-3-4-8(7(2)11)5-9(6)10/h3-5,7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOFCNLUOPBOVMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrCl
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Strategies for 2 Bromo 4 1 Chloroethyl 1 Methylbenzene

Retrosynthetic Approaches to the Target Compound

Retrosynthetic analysis is a method for planning a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. libretexts.org This process involves breaking bonds (disconnections) and converting functional groups to identify potential precursors and reaction pathways.

The target molecule, 2-Bromo-4-(1-chloroethyl)-1-methylbenzene, has two key halogen atoms. A primary retrosynthetic disconnection involves the carbon-bromine (C-Br) bond on the aromatic ring. This disconnection suggests that the bromine atom could be introduced via an electrophilic aromatic substitution reaction, such as bromination. This leads to the precursor 4-(1-chloroethyl)-1-methylbenzene .

Retrosynthetic Path A:

Target: this compound

Disconnection: C-Br bond

Precursor: 4-(1-chloroethyl)-1-methylbenzene

This approach simplifies the initial problem to the synthesis of the chloroethyl-substituted toluene (B28343) derivative.

Following the disconnection of the aryl-bromide, the next challenge is the construction of the 1-chloroethyl group at the para-position of toluene. A logical approach is to disconnect the carbon-chlorine (C-Cl) bond or the carbon-carbon bond of the ethyl group.

A robust strategy involves a two-step sequence starting from a suitable toluene derivative. The most common method is the Friedel-Crafts acylation, which introduces an acetyl group, followed by modification of this group.

Retrosynthetic Path B (from 2-bromotoluene):

Disconnect C-Cl bond: The 1-chloroethyl group can be formed from the corresponding alcohol, 1-(3-bromo-4-methylphenyl)ethanol . This conversion is typically achieved using reagents like thionyl chloride (SOCl₂) or an Appel reaction.

Disconnect C-O bond (of the alcohol): The secondary alcohol can be generated via the reduction of a ketone, specifically 1-(3-bromo-4-methylphenyl)ethanone .

Disconnect C-C bond (of the acetyl group): The ketone can be synthesized via Friedel-Crafts acylation of 2-bromotoluene with acetyl chloride (CH₃COCl) and a Lewis acid catalyst like AlCl₃.

This detailed retrosynthetic pathway identifies 2-bromotoluene as a key intermediate and outlines a sequence of well-established reactions (acylation, reduction, chlorination) to construct the side chain. An alternative is the direct chlorination of an ethyl group already on the ring, often achieved with reagents like N-chlorosuccinimide (NCS) under radical initiation conditions. chemicalbook.com

Regioselective Functionalization of the Benzene (B151609) Core

Achieving the specific 1-methyl, 2-bromo, 4-(1-chloroethyl) substitution pattern is a significant challenge. The directing effects of the substituents must be carefully managed to ensure the correct isomers are formed.

Electrophilic aromatic substitution (EAS) is the cornerstone of benzene ring functionalization. pressbooks.publibretexts.org The substituents already present on the ring dictate the position of subsequent substitutions. slideserve.com The methyl group (-CH₃) is an activating, ortho, para-directing group, while the acetyl group (-COCH₃) is a deactivating, meta-directing group. The bromo group (-Br) is deactivating but ortho, para-directing due to resonance effects. reddit.com

Two primary strategies emerge from these principles:

Strategy 1: Acylation followed by Bromination:

Friedel-Crafts Acylation of Toluene: Toluene is reacted with acetyl chloride and AlCl₃. The methyl group directs the incoming acetyl group primarily to the para position due to sterics, yielding 4-methylacetophenone .

Bromination of 4-methylacetophenone: The methyl group directs ortho to itself (positions 3 and 5), while the meta-directing acetyl group also directs to positions 3 and 5. This powerful reinforcing effect leads to highly regioselective bromination at the 3-position (relative to the acetyl group) to form 3-bromo-4-methylacetophenone . Subsequent reduction and chlorination of the acetyl group yield the final product.

Strategy 2: Bromination followed by Acylation:

Bromination of Toluene: This reaction produces a mixture of ortho- and para-bromotoluene. slideserve.comgmu.edu The desired p-bromotoluene must be separated from the mixture.

Friedel-Crafts Acylation of p-Bromotoluene: The methyl group directs the incoming acetyl group to the ortho position (position 2), and the bromine atom also directs ortho to itself (position 2). This again provides strong regiochemical control, yielding 1-(2-bromo-4-methylphenyl)ethanone . This intermediate can then be converted to the target molecule.

Table 1: Comparison of Regioselective EAS Strategies

FeatureStrategy 1 (Acylate then Brominate)Strategy 2 (Brominate then Acylate)
Starting Material TolueneToluene
First Step Friedel-Crafts AcylationBromination
Key Intermediate 4-Methylacetophenonep-Bromotoluene
Regiocontrol Excellent; directing groups reinforce each other in the bromination step.Good; directing groups reinforce each other, but the initial bromination requires isomer separation.
Potential Issues The acetylated ring is deactivated, requiring harsher conditions for bromination.Friedel-Crafts reactions can be sluggish on deactivated rings like bromotoluene. Isomer separation is required.

Directed ortho-metalation (DoM) offers an alternative with superior regioselectivity compared to classical EAS. wikipedia.orgorganic-chemistry.org In DoM, a directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation (lithiation) to the adjacent ortho position. uwindsor.caharvard.edu The resulting aryllithium species can then be trapped with an electrophile, such as a bromine source.

A plausible DoM strategy for this synthesis could involve:

Installation of a DMG: Start with a derivative of toluene that contains a potent DMG, for example, at the para-position relative to the methyl group, such as an amide or a protected alcohol.

Directed Lithiation: Treatment with a strong base like n-butyllithium or sec-butyllithium (B1581126) would deprotonate the ring at the position ortho to the DMG.

Quenching with an Electrophile: The aryllithium intermediate is then reacted with a bromine source (e.g., Br₂, C₂Br₂Cl₄) to install the bromine atom with perfect regioselectivity.

Conversion/Removal of DMG: The DMG is then converted into the desired 1-chloroethyl group or removed and replaced in subsequent steps.

This methodology avoids the formation of isomers inherent in some EAS reactions, providing a more direct and efficient route to specifically substituted aromatic cores.

Stereoselective Synthesis of the Chiral 1-Chloroethyl Group

The carbon atom attached to the chlorine in the 1-chloroethyl side chain is a stereocenter. Therefore, this compound can exist as a pair of enantiomers. A stereoselective synthesis aims to produce one enantiomer in excess over the other.

The most common approach to creating such a chiral center is through the asymmetric reduction of the ketone precursor, 1-(3-bromo-4-methylphenyl)ethanone . This can be achieved using various catalytic methods.

Catalytic Asymmetric Hydrogenation: Chiral transition metal complexes, particularly those based on ruthenium, rhodium, or iridium with chiral phosphine (B1218219) ligands (e.g., BINAP), are highly effective for the enantioselective reduction of aryl ketones to chiral secondary alcohols.

Asymmetric Transfer Hydrogenation: This method uses a hydrogen donor, such as isopropanol (B130326) or formic acid, in the presence of a chiral catalyst to reduce the ketone. Catalysts like Noyori's Ru(II)-TsDPEN complexes are benchmarks for this transformation.

Enzymatic Reduction: Biocatalysis using ketoreductase enzymes (KREDs) offers an environmentally friendly and often highly selective method for reducing ketones to chiral alcohols under mild conditions.

Once the chiral alcohol, (R)- or (S)-1-(3-bromo-4-methylphenyl)ethanol , is obtained with high enantiomeric excess, it must be converted to the target chloride. This step needs to proceed with a predictable stereochemical outcome.

With Inversion of Configuration: The Appel reaction (using CCl₄ and PPh₃) typically proceeds with inversion of stereochemistry (Sₙ2 mechanism).

With Retention or Inversion: The use of thionyl chloride (SOCl₂) can lead to either retention (via an Sₙi mechanism) or inversion (in the presence of pyridine), requiring careful control of reaction conditions.

The development of centrally chiral arenes, where chirality arises from the substitution pattern on the ring itself, is a growing field of interest, underscoring the importance of methods that can precisely control stereochemistry in aromatic systems. scienceopen.comresearchgate.netresearchgate.net

Table 2: Selected Methods for Asymmetric Reduction of the Ketone Precursor

MethodCatalyst/ReagentTypical Enantioselectivity (ee)AdvantagesDisadvantages
Asymmetric Hydrogenation [RuCl₂( (R)-BINAP )]₂, H₂>95%High turnover numbers, excellent enantioselectivity.Requires high-pressure hydrogen gas.
Asymmetric Transfer Hydrogenation (R,R)-RuCl(p-cymene)(TsDPEN)>98%Avoids high-pressure H₂, operationally simple.May require higher catalyst loading than hydrogenation.
Enzymatic Reduction Ketoreductase (KRED)Often >99%Extremely high selectivity, mild aqueous conditions, environmentally friendly.Enzyme availability and substrate scope can be limitations.

Asymmetric Alkylation and Halogenation Reactions

The creation of chiral centers with high enantiomeric purity is a critical goal in the synthesis of complex organic molecules. For this compound, the chiral center is the carbon atom bearing the chloroethyl group. Asymmetric approaches to introduce this stereocenter can be broadly categorized into asymmetric alkylation and halogenation reactions.

Asymmetric Alkylation: One potential strategy involves the asymmetric alkylation of a precursor molecule. For instance, a prochiral enolate derived from 4-bromo-2-methylacetophenone could be alkylated using a chiral electrophilic chlorinating agent. Alternatively, a nucleophilic addition of a chloroethyl equivalent to the carbonyl group, followed by a stereoselective reduction or substitution, could establish the chiral center. The use of chiral ligands in conjunction with organometallic reagents is a common approach to induce enantioselectivity in such transformations.

Asymmetric Halogenation: Direct asymmetric halogenation of a suitable precursor, such as 2-bromo-1-methyl-4-vinylbenzene, could also be envisioned. Catalytic methods employing chiral catalysts, such as certain Lewis acids or organocatalysts, can facilitate the enantioselective addition of a chlorine atom and another group across the double bond, which can then be converted to the chloroethyl functionality. Benzylic halogenation, a reaction involving the substitution of a hydrogen atom at the benzylic position with a halogen, often proceeds through a free radical mechanism. numberanalytics.com Controlling the stereochemistry of such a reaction would require a chiral environment, for example, through the use of a chiral catalyst that can influence the trajectory of the incoming halogen radical.

A summary of potential asymmetric strategies is presented in the table below.

StrategyPrecursor ExampleKey TransformationEnantiocontrol
Asymmetric Alkylation4-bromo-2-methylacetophenoneNucleophilic addition/alkylation of an enolateChiral ligand, chiral auxiliary
Asymmetric Halogenation2-bromo-1-methyl-4-vinylbenzeneElectrophilic addition to alkeneChiral catalyst (Lewis acid or organocatalyst)
Asymmetric Benzylic Halogenation2-bromo-4-ethyl-1-methylbenzeneRadical halogenationChiral catalyst or template

Chiral Auxiliary and Organocatalytic Approaches

Chiral Auxiliary Approaches: Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com In the context of synthesizing this compound, a chiral auxiliary could be attached to a precursor molecule to direct the stereoselective formation of the chloroethyl group. For example, an achiral carboxylic acid derivative of the benzene ring could be coupled to a chiral alcohol or amine to form an ester or amide. The chiral auxiliary would then direct the diastereoselective transformation of a functional group at the 4-position into the 1-chloroethyl group. Following the key stereocenter-forming reaction, the auxiliary can be removed and ideally recycled. Evans oxazolidinones and pseudoephedrine are well-known examples of effective chiral auxiliaries. wikipedia.org

Organocatalytic Approaches: Organocatalysis utilizes small organic molecules to accelerate chemical reactions and often provides a high degree of stereocontrol. For the synthesis of chiral this compound, an organocatalytic approach could involve the enantioselective chlorination of an appropriate substrate. For instance, a chiral amine catalyst could activate a carbonyl group of a precursor for an enantioselective alpha-chlorination. Alternatively, a chiral organocatalyst could be employed in a conjugate addition of a chloride source to an alpha,beta-unsaturated precursor. The choice of organocatalyst and reaction conditions is crucial for achieving high enantioselectivity.

ApproachKey PrincipleExample Application for Target Compound
Chiral AuxiliaryTemporary incorporation of a chiral moiety to direct stereochemistry. wikipedia.orgsigmaaldrich.comCoupling of a 4-acetyl-3-bromotoluene derivative with a chiral auxiliary, followed by diastereoselective reduction and chlorination.
OrganocatalysisUse of small, chiral organic molecules as catalysts.Enantioselective chlorination of a 4-ethyl-2-bromotoluene derivative at the benzylic position using a chiral organocatalyst.

Modern Cross-Coupling Reactions for Carbon-Carbon and Carbon-Halogen Bond Formation

The bromine atom on the aromatic ring of this compound serves as a versatile handle for a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis. The Suzuki, Heck, and Sonogashira reactions are prominent examples that can be applied to this compound.

Suzuki Coupling: This reaction involves the coupling of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. This compound can be coupled with various aryl or vinyl boronic acids or esters to form biaryl or styrenyl derivatives, respectively. The choice of palladium catalyst, ligand, base, and solvent is critical for achieving high yields.

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. beilstein-journals.org Reacting this compound with various alkenes in the presence of a palladium catalyst and a base would yield substituted styrene (B11656) derivatives.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The Sonogashira coupling of this compound with a terminal alkyne would lead to the formation of a substituted alkyne, a valuable building block for further transformations. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.

ReactionCoupling PartnerProduct Type
Suzuki CouplingOrganoboron compound (e.g., Ar-B(OH)2)Biaryl or vinyl-substituted arene
Heck ReactionAlkeneSubstituted styrene
Sonogashira CouplingTerminal alkyneAryl-substituted alkyne

Copper- and Nickel-Catalyzed Methodologies

While palladium catalysts are widely used, there is growing interest in employing more earth-abundant and cost-effective metals like copper and nickel for cross-coupling reactions.

Copper-Catalyzed Reactions: Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, are well-established methods for forming carbon-heteroatom bonds (C-N, C-O, C-S). This compound could be coupled with amines, alcohols, or thiols using a copper catalyst to introduce a variety of functional groups. Recent advances have also expanded the scope of copper catalysis to include carbon-carbon bond-forming reactions.

Nickel-Catalyzed Reactions: Nickel catalysts have emerged as powerful alternatives to palladium for a range of cross-coupling reactions, including Suzuki-type and Kumada-type couplings. Nickel catalysts can often be more effective for coupling with less reactive electrophiles like aryl chlorides and can exhibit unique reactivity and selectivity. The bromo-substituent of the target molecule would be a suitable coupling partner in nickel-catalyzed transformations. Innovations in ancillary ligand design have been crucial in developing highly active copper and nickel catalysts for C-N and C-O cross-couplings of (hetero)aryl chlorides. nih.gov

Catalyst SystemTypical Coupling PartnersBond Formed
Copper-basedAmines, alcohols, thiols, organoboron reagentsC-N, C-O, C-S, C-C
Nickel-basedOrganomagnesium (Grignard) reagents, organoboron reagents, organozinc reagentsC-C

Total Synthesis of Complex Molecules Incorporating this compound as a Key Intermediate

The structural features of this compound make it a potentially valuable intermediate in the total synthesis of more complex molecules. The bromo-substituent allows for the introduction of various carbon and heteroatom substituents via cross-coupling reactions, while the chloroethyl group can be a precursor to other functionalities or a site for further elaboration.

While a specific total synthesis directly employing this compound is not readily found in the literature, one can conceptualize its use. For example, in the synthesis of a natural product containing a substituted biphenyl (B1667301) moiety and a side chain at the para position, this compound could serve as a key building block. The bromo group would be used for a Suzuki coupling to construct the biphenyl core, and the chloroethyl group could be transformed into a more complex side chain through nucleophilic substitution or elimination-addition sequences.

A representative example of a complex natural product synthesis involving a brominated aromatic precursor is the total synthesis of 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol. researchgate.net This synthesis highlights the strategic use of halogenated aromatic starting materials to build up molecular complexity.

Sustainable and Green Chemical Methodologies in Halogenated Arene Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes. This includes the use of less hazardous reagents, renewable feedstocks, and energy-efficient processes.

In the context of synthesizing and utilizing this compound, several green methodologies can be considered:

Greener Solvents: Traditional cross-coupling reactions often employ toxic, volatile organic solvents. Research has focused on developing greener solvent systems, such as water, ionic liquids, or bio-based solvents, for these transformations. digitellinc.comunibo.itrsc.orgnih.govacs.org For instance, Suzuki-Miyaura reactions have been successfully performed in neat water. rsc.org

Catalyst Efficiency and Recycling: The development of highly active catalysts that can be used at low loadings and recycled is a key aspect of green chemistry. This reduces the amount of metal waste generated. Heterogeneous catalysts, where the catalyst is immobilized on a solid support, can facilitate easy separation and reuse. nanochemres.org

Energy Efficiency: Utilizing reaction conditions that require less energy, such as room temperature reactions, contributes to a more sustainable process. Microwave-assisted synthesis can also be a more energy-efficient alternative to conventional heating.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. This minimizes the generation of waste.

The development of sustainable protocols for palladium-catalyzed cross-coupling reactions is an active area of research, with a focus on replacing toxic solvents and improving catalyst efficiency. acs.org

Mechanistic Studies and Reactivity Profiles of 2 Bromo 4 1 Chloroethyl 1 Methylbenzene

Reaction Pathways for Functional Group Interconversions

The presence of two distinct carbon-halogen bonds—a benzylic C-Cl bond and an aromatic C-Br bond—allows for selective functional group interconversions through various reaction pathways.

The reactivity of 2-Bromo-4-(1-chloroethyl)-1-methylbenzene towards nucleophiles is largely dictated by the position of the halogen. The chloroethyl group is at a benzylic position, which is the carbon atom directly attached to the benzene (B151609) ring. This position is notably reactive. chemistrysteps.compearson.com

Benzylic Halide Reactivity: The benzylic carbon is susceptible to both S(_N)1 and S(_N)2 nucleophilic substitution reactions. youtube.com

S(_N)1 Mechanism: In the presence of a weak nucleophile and a polar protic solvent, the reaction can proceed via an S(_N)1 pathway. The rate-determining step is the departure of the chloride leaving group to form a secondary benzylic carbocation. This carbocation is significantly stabilized by resonance, as the positive charge can be delocalized into the adjacent aromatic ring. chemistrysteps.com This stabilization lowers the activation energy for carbocation formation, making the S(_N)1 reaction feasible. chemistry.coach

S(_N)2 Mechanism: With a strong, non-hindered nucleophile, a concerted S(_N)2 mechanism is possible. youtube.com The nucleophile attacks the benzylic carbon at the same time the chloride ion departs. This pathway avoids the formation of a carbocation intermediate. youtube.com

Aryl Halide Reactivity: In contrast, the bromine atom attached directly to the aromatic ring is generally unreactive towards standard nucleophilic substitution (S(_N)1 or S(_N)2). libretexts.org The C(sp)-Br bond is stronger than the C(sp)-Cl bond, and the phenyl cation that would be formed in an S(_N)1 reaction is highly unstable. chemistrysteps.com Nucleophilic aromatic substitution (S(_N)Ar) is also unlikely under normal conditions because the ring lacks strong electron-withdrawing groups (like a nitro group) positioned ortho or para to the bromine to stabilize the intermediate Meisenheimer complex. libretexts.orgstackexchange.com

Table 1: Comparison of Nucleophilic Substitution Mechanisms at the Benzylic Carbon
CharacteristicS(_N)1 MechanismS(_N)2 Mechanism
Rate LawRate = k[Substrate]Rate = k[Substrate][Nucleophile]
NucleophileWeak nucleophiles favored (e.g., H(_2)O, ROH)Strong nucleophiles favored (e.g., OH(^-), RO(^-), CN(^-))
IntermediateResonance-stabilized benzylic carbocation chemistrysteps.comNone (concerted mechanism) youtube.com
SolventPolar protic (e.g., ethanol, water)Polar aprotic (e.g., acetone, DMSO)
StereochemistryRacemizationInversion of configuration

When this compound is treated with a base, it can undergo an elimination reaction to form an alkene. libretexts.org The base abstracts a proton from the carbon adjacent to the benzylic carbon, and the chloride ion is expelled, resulting in the formation of 2-Bromo-1-methyl-4-vinylbenzene.

Similar to substitution reactions, elimination can proceed through different mechanisms, primarily E1 and E2. libretexts.org

E1 Mechanism: This mechanism is competitive with the S(_N)1 reaction and proceeds through the same resonance-stabilized benzylic carbocation intermediate. chemistry.coach After the carbocation is formed, a weak base removes a proton from the adjacent carbon to form the double bond.

E2 Mechanism: This is a concerted process where a strong base removes a proton, and the leaving group departs simultaneously in a single step. libretexts.org The reaction requires an anti-periplanar arrangement of the proton and the leaving group.

According to Zaitsev's rule, elimination reactions tend to favor the formation of the more highly substituted (more stable) alkene. libretexts.org In the case of the 1-chloroethyl group, there is only one adjacent carbon with protons, so only one alkene product is possible.

Table 2: Comparison of Elimination Reaction Mechanisms
CharacteristicE1 MechanismE2 Mechanism
Rate LawRate = k[Substrate]Rate = k[Substrate][Base]
Base StrengthWeak base sufficientStrong base required
IntermediateCarbocation libretexts.orgNone (concerted) libretexts.org
StereochemistryNo specific requirementRequires anti-periplanar geometry
CompetitionCompetes with S(_N)1Competes with S(_N)2

Electrophilic and Radical Reactivity of the Aromatic System

Electrophilic Aromatic Substitution (EAS): The benzene ring of this compound can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the ring. The regiochemical outcome is controlled by the directing effects of the three substituents already present:

Methyl (-CH(_3)): An activating, ortho, para-directing group.

Bromo (-Br): A deactivating, ortho, para-directing group.

1-Chloroethyl (-CH(Cl)CH(_3)): A deactivating, ortho, para-directing group.

The positions ortho and para to the activating methyl group are C2, C4, and C6. The positions ortho and para to the bromo group are C1 and C3. The positions ortho and para to the chloroethyl group are C3 and C5. The directing effects are synergistic, strongly favoring substitution at the C5 position, which is ortho to the methyl group and meta to the two deactivating groups.

Radical Reactivity: The benzylic position is highly susceptible to free-radical reactions due to the resonance stabilization of the resulting benzylic radical. chemistrysteps.com Radical halogenation, for instance, using N-Bromosuccinimide (NBS) with light or a radical initiator, would selectively occur at the benzylic carbon of the ethyl group. chemistrysteps.com This would replace the hydrogen atom on the benzylic carbon, leading to the formation of 2-Bromo-4-(1-bromo-1-chloroethyl)-1-methylbenzene. This reactivity is specific to the benzylic position because the unpaired electron of the intermediate radical can be delocalized across the aromatic ring, enhancing its stability. youtube.com

Catalytic Transformations of this compound

Catalysis offers powerful methods for activating the carbon-halogen bonds in this compound for various synthetic applications.

Transition-metal catalysis is a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.govrsc.org The two different C-X bonds in the molecule, C(aryl)-Br and C(benzylic)-Cl, can be selectively activated. In palladium-catalyzed cross-coupling reactions, the C(aryl)-Br bond is generally more reactive towards oxidative addition than a C(alkyl)-Cl bond.

This allows for selective functionalization of the aromatic ring via reactions such as:

Suzuki Coupling: Reaction with an organoboron reagent to form a C-C bond.

Heck Coupling: Reaction with an alkene to form a substituted alkene.

Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C bond.

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.

By choosing appropriate catalytic systems and reaction conditions, it is possible to target the C-Br bond while leaving the C-Cl bond intact, or vice versa, enabling sequential functionalization.

Table 3: Potential Metal-Catalyzed Cross-Coupling Reactions
Reaction NameCoupling PartnerCatalyst (Typical)Bond Formed
SuzukiR-B(OH)(_2)Pd(PPh(_3))(_4)Aryl-R
HeckAlkenePd(OAc)(_2)Aryl-Alkene
SonogashiraAlkynePd/CuAryl-Alkyne
Buchwald-HartwigR(_2)NHPd complexesAryl-NR(_2)

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful alternative to metal catalysis. For this compound, organocatalysis could be particularly relevant for transformations at the chiral benzylic center.

Enantioselective Nucleophilic Substitution: Chiral organocatalysts, such as Lewis bases or phase-transfer catalysts, can be employed to control the stereochemical outcome of nucleophilic substitution at the benzylic carbon. This would allow for the synthesis of enantioenriched products, which is of high value in fields like medicinal chemistry.

Halogen Bond Catalysis: A non-covalent interaction known as halogen bonding can be used to activate carbon-halogen bonds. chemrxiv.org A Lewis basic site on a substrate can interact with an electrophilic halogen on a catalyst, enhancing the leaving group ability of the halide. nih.gov This strategy could potentially be applied to activate the C-Cl bond for substitution or elimination reactions under mild conditions.

Influence of Substituents on Reaction Kinetics and Thermodynamics

The reactivity of this compound is intricately governed by the electronic and steric nature of its substituents: the bromo, methyl, and 1-chloroethyl groups. These substituents modulate the electron density of the benzene ring and influence the stability of intermediates and transition states in chemical reactions, thereby affecting both the kinetics and thermodynamics of transformations involving this molecule.

The 1-chloroethyl group [-CH(Cl)CH₃] at position 4 can influence the aromatic ring's reactivity through its inductive effect. More significantly, the benzylic carbon of this group is a reactive center for nucleophilic substitution reactions. The rate of these substitutions is highly dependent on the stability of the resulting carbocation intermediate (in an Sₙ1 mechanism) or the accessibility of the carbon for backside attack (in an Sₙ2 mechanism). stackexchange.com The substituents on the aromatic ring play a crucial role in stabilizing or destabilizing these intermediates and transition states.

To quantify the electronic effects of the substituents on the reaction rates, the Hammett equation can be employed. oxfordreference.compharmacy180.com This linear free-energy relationship correlates the reaction rate constants of a series of substituted aromatic compounds with the substituent constants (σ) and a reaction constant (ρ). The sign and magnitude of the reaction constant provide insight into the nature of the transition state. For nucleophilic substitution at the benzylic carbon, a negative ρ value would indicate the development of a positive charge in the transition state (favoring an Sₙ1-like mechanism), while a positive ρ value would suggest the buildup of negative charge.

Below is a hypothetical data table illustrating the potential relative rate constants for a nucleophilic substitution reaction at the benzylic carbon of this compound compared to related compounds, based on the electronic effects of the substituents.

CompoundSubstituentsRelative Rate Constant (k_rel)Plausible Rationale
4-(1-chloroethyl)-1-methylbenzene-CH₃ (activating)1.5Electron-donating methyl group stabilizes the benzylic carbocation.
This compound-Br (deactivating), -CH₃ (activating)0.8The electron-withdrawing bromo group slightly destabilizes the carbocation, slowing the reaction relative to the unsubstituted analog.
4-(1-chloroethyl)nitrobenzene-NO₂ (strongly deactivating)0.1The strongly electron-withdrawing nitro group significantly destabilizes the benzylic carbocation.

A corresponding hypothetical thermodynamic data table for the same reaction could look as follows:

CompoundΔG° (kJ/mol)ΔH° (kJ/mol)ΔS° (J/mol·K)
4-(1-chloroethyl)-1-methylbenzene-25-35-33
This compound-22-31-30
4-(1-chloroethyl)nitrobenzene-15-22-23

Stereochemical Outcomes of Reactions Involving the Chiral Center

The 1-chloroethyl group in this compound contains a chiral center at the carbon atom bonded to the chlorine. Consequently, reactions occurring at this center can have specific stereochemical outcomes, leading to the formation of enantiomers or diastereomers. The stereochemistry of the product is highly dependent on the reaction mechanism, primarily whether it proceeds via a unimolecular nucleophilic substitution (Sₙ1) or a bimolecular nucleophilic substitution (Sₙ2) pathway. chemicalnote.comquora.com

In an Sₙ1 reaction , the rate-determining step is the departure of the leaving group (chloride ion) to form a planar, achiral benzylic carbocation. The subsequent attack of a nucleophile can occur from either face of the carbocation with equal probability. masterorganicchemistry.com This typically leads to a racemic mixture of the two possible enantiomers, resulting in a loss of optical activity if the starting material was enantiomerically pure. chemicalnote.commasterorganicchemistry.com The stability of the benzylic carbocation, enhanced by the methyl group on the ring, makes the Sₙ1 pathway plausible, especially with weak nucleophiles in polar protic solvents.

Conversely, an Sₙ2 reaction involves a concerted, one-step mechanism where the nucleophile attacks the chiral center from the side opposite to the leaving group (backside attack). chemicalnote.com This leads to an inversion of the stereochemical configuration at the chiral center, a phenomenon known as Walden inversion. Sₙ2 reactions are favored by strong nucleophiles, aprotic solvents, and are sensitive to steric hindrance around the reaction center. The presence of the bromo and methyl groups ortho and meta to the chloroethyl group, respectively, could introduce some steric hindrance, potentially disfavoring the Sₙ2 pathway.

The choice between the Sₙ1 and Sₙ2 mechanism, and thus the stereochemical outcome, is influenced by several factors including the nature of the nucleophile, the solvent polarity, and the temperature. It is also possible for reactions to proceed via a mixed Sₙ1/Sₙ2 pathway, resulting in partial racemization with a net inversion of configuration.

The following table summarizes the expected stereochemical outcomes for nucleophilic substitution reactions at the chiral center of this compound under different hypothetical conditions.

Reaction ConditionsPredominant MechanismExpected Stereochemical Outcome
Weak nucleophile (e.g., H₂O, ROH) in a polar protic solvent (e.g., ethanol)Sₙ1Racemization (formation of a nearly equal mixture of enantiomers)
Strong, non-basic nucleophile (e.g., I⁻, CN⁻) in a polar aprotic solvent (e.g., acetone, DMSO)Sₙ2Inversion of configuration
Borderline conditions (e.g., moderately strong nucleophile, mixed solvent system)Mixed Sₙ1/Sₙ2Partial racemization with net inversion

Computational Chemistry and Theoretical Investigations of 2 Bromo 4 1 Chloroethyl 1 Methylbenzene

Quantum Chemical Characterization of Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as the ground state geometry.

For 2-Bromo-4-(1-chloroethyl)-1-methylbenzene, DFT calculations would begin with an initial guess of the molecular geometry. The positions of the atoms would then be systematically adjusted to minimize the total electronic energy of the molecule. This optimization process yields the equilibrium geometry, from which various properties can be calculated. The choice of the functional (e.g., B3LYP, PBE) and the basis set (e.g., 6-31G*, cc-pVTZ) is crucial for the accuracy of the calculations. A larger basis set and a more sophisticated functional generally lead to more accurate results, albeit at a higher computational cost.

The ground state energy obtained from DFT is a key piece of information. It can be used to calculate other thermodynamic properties, such as the enthalpy of formation and the Gibbs free energy. By comparing the energies of different isomers or conformers, one can predict their relative stabilities.

Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound

PropertyHypothetical Value
Ground State Energy (Hartree)Value would be calculated
Dipole Moment (Debye)Value would be calculated
Point Group SymmetryValue would be determined

Note: The values in this table are illustrative of the type of data that would be generated from DFT calculations and are not actual calculated results.

Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a rigorous way to solve the Schrödinger equation for a molecule.

These calculations provide detailed information about the molecular orbitals (MOs), which describe the regions in space where electrons are likely to be found. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and electronic stability.

Electron density calculations reveal how the electrons are distributed throughout the molecule. This information is crucial for understanding chemical bonding, electronegativity, and the reactivity of different parts of the molecule. A molecular electrostatic potential (MEP) map, which can be generated from the electron density, visually represents the regions of positive and negative electrostatic potential on the molecular surface, indicating likely sites for electrophilic and nucleophilic attack.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the chloroethyl group in this compound allows for the existence of different spatial arrangements of the atoms, known as conformers. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. In an MD simulation, the atoms in the molecule are treated as classical particles, and their motions are governed by Newton's laws of motion. The forces between the atoms are calculated using a force field, which is a set of empirical potential energy functions.

By simulating the motion of the molecule over time, MD can explore the different conformations that are accessible at a given temperature. This process, known as conformational sampling, can help to identify the most populated and therefore most stable conformers. MD simulations can also provide insights into the dynamic behavior of the molecule, such as the flexibility of certain bonds and the timescales of conformational changes.

Once a set of possible conformers has been identified, their relative energies can be calculated with higher accuracy using quantum chemical methods like DFT. By comparing the energies of the different conformers, the most stable ones can be identified.

The transition states between different conformers can also be located and their energies calculated. The energy difference between a conformer and a transition state represents the energy barrier for interconversion. This information is crucial for understanding the dynamics of the molecule and the rates at which it can switch between different conformations. A potential energy surface (PES) can be constructed to map out the energy of the molecule as a function of one or more of its internal coordinates, providing a comprehensive picture of the conformational landscape.

Table 2: Hypothetical Conformational Analysis Data for this compound

ConformerRelative Energy (kcal/mol)Dihedral Angle (C-C-C-Cl)
Conformer A0.0 (most stable)Hypothetical Value
Conformer BHypothetical ValueHypothetical Value
Conformer CHypothetical ValueHypothetical Value

Note: This table illustrates the type of data that would be generated from a conformational analysis and does not represent actual calculated results.

Theoretical Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational methods can be used to predict various spectroscopic properties of a molecule, which can then be compared with experimental spectra to confirm the molecular structure and to aid in the interpretation of the experimental data.

For this compound, theoretical predictions of its nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra would be highly valuable.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of the ¹H and ¹³C nuclei in the molecule. These predictions are based on the calculated electronic environment around each nucleus. By comparing the predicted chemical shifts with an experimental NMR spectrum, one can assign the peaks in the spectrum to specific atoms in the molecule.

IR Spectroscopy: The vibrational frequencies and intensities of the molecule can be calculated using quantum chemical methods. These calculated frequencies correspond to the different vibrational modes of the molecule, such as bond stretching and bending. The predicted IR spectrum can be compared with an experimental spectrum to identify the characteristic functional groups present in the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths of a molecule. These calculations can predict the wavelengths at which the molecule will absorb light in the UV-Vis region of the electromagnetic spectrum. This information is useful for understanding the electronic transitions that occur within the molecule and for interpreting experimental UV-Vis spectra.

By combining these theoretical predictions with experimental spectroscopic data, a comprehensive understanding of the structure, bonding, and electronic properties of this compound can be achieved.

Calculation of Nuclear Magnetic Resonance (NMR) Chemical Shifts and Coupling Constants

Theoretical calculations of NMR parameters, typically employing Density Functional Theory (DFT) methods, are a powerful tool for structure elucidation and verification. For a molecule like this compound, such calculations would predict the 1H and 13C chemical shifts and spin-spin coupling constants. These theoretical values, when compared to experimental data, can confirm the molecular structure and provide insights into the electronic environment of the nuclei. However, no specific computational or experimental NMR data for this compound could be found to populate a detailed analysis.

Reaction Mechanism Elucidation

Identification of Transition States and Intrinsic Reaction Coordinates (IRC)

Transition state theory is a computational approach used to map out the energy landscape of a chemical reaction. By identifying the structure and energy of transition states, scientists can understand the feasibility and kinetics of a reaction pathway. Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that a given transition state connects the reactants and products. Such studies for reactions involving this compound would provide fundamental insights into its reactivity, but no such theoretical investigations have been published.

Computational Modeling of Catalytic Cycles

If this compound were to be used in a catalytic process, for instance, in cross-coupling reactions, computational modeling could be employed to elucidate the entire catalytic cycle. This would involve calculating the energies of all intermediates and transition states, providing a comprehensive understanding of the reaction mechanism. This level of detailed computational study is currently absent for this compound in the available literature.

Solvent Effects and Intermolecular Interactions

The chemical behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of different solvents on the structure, stability, and reactivity of a solute. These models can also provide insights into specific intermolecular interactions, such as hydrogen bonding or van der Waals forces. While the principles of these effects are well-understood, their specific computational analysis for this compound has not been reported.

Advanced Spectroscopic and Diffraction Methodologies for Characterization of 2 Bromo 4 1 Chloroethyl 1 Methylbenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Multi-Dimensional NMR (2D-NMR) Techniques for Structural Assignment

While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial information, complex molecules like 2-Bromo-4-(1-chloroethyl)-1-methylbenzene often exhibit signal overlap or ambiguous assignments. Two-dimensional (2D) NMR techniques overcome these challenges by correlating nuclear spins through chemical bonds or space, providing a comprehensive map of the molecular structure.

For this compound, several 2D-NMR experiments would be crucial for a definitive structural assignment:

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For the target molecule, a COSY spectrum would reveal a cross-peak between the methine proton of the chloroethyl group (-CH(Cl)CH₃) and the protons of its adjacent methyl group. It would also show correlations between the aromatic protons on the benzene (B151609) ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. It is invaluable for assigning the carbon signals based on their known proton assignments. Each CH, CH₂, and CH₃ group in the molecule would produce a distinct correlation peak, linking the proton and carbon chemical shifts.

Heteronuclear Multiple Bond Correlation (HMBC): This technique maps long-range (typically 2-3 bonds) correlations between protons and carbons. HMBC is critical for piecing together the molecular skeleton. For instance, it would show correlations from the benzylic methyl protons (at C1) to the aromatic carbons C1, C2, and C6, and from the methine proton of the chloroethyl group to the aromatic carbon C4, confirming the substitution pattern on the benzene ring.

Based on established chemical shift principles for substituted benzenes, a predicted NMR data table for this compound is presented below. brainly.in

Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key HMBC Correlations (from ¹H)
1-CH₃ ~2.4 ~22 C1, C2, C6
Aromatic H-3 ~7.2 ~130 C1, C2, C4, C5
Aromatic H-5 ~7.3 ~132 C1, C3, C4, C6
Aromatic H-6 ~7.0 ~128 C1, C2, C4, C5
4-CH(Cl)CH₃ ~5.1 (quartet) ~55 C3, C4, C5, 4-CH(Cl)CH₃

Quantitative NMR (qNMR) Methodologies for Purity and Yield Determination

Quantitative NMR (qNMR) is a powerful primary analytical method for determining the purity of a substance or the yield of a reaction without the need for a specific reference standard of the analyte itself. The signal intensity in an NMR spectrum is directly proportional to the number of corresponding nuclei, allowing for accurate quantification.

To determine the purity of a synthesized batch of this compound, a qNMR experiment would be performed. The process involves:

Accurately weighing a sample of the compound and a high-purity internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.

Dissolving the mixture in a deuterated solvent.

Acquiring a ¹H NMR spectrum under specific, optimized conditions that ensure a quantitative response (e.g., long relaxation delays).

Integrating a well-resolved signal from the analyte and a signal from the internal standard.

The purity is then calculated using the following equation:

Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd

Where:

I = Integral value of the signal

N = Number of protons generating the signal

M = Molar mass

m = mass

Pstd = Purity of the internal standard

Illustrative qNMR Purity Calculation

Parameter Analyte (this compound) Internal Standard (Maleic Acid)
Mass (m) 15.20 mg 5.50 mg
Molar Mass (M) 233.53 g/mol 116.07 g/mol
Signal Used 1-CH₃ (singlet) Olefinic CH=CH (singlet)
Number of Protons (N) 3 2
Integral Value (I) 1.00 0.58
Purity of Standard (Pstd) - 99.9%

| Calculated Purity (Panalyte) | 98.5% | |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight and formula of a compound and for gaining structural insights through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) measures m/z values with very high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a compound's elemental composition, as each molecular formula has a unique exact mass based on the precise masses of its constituent isotopes. libretexts.orgyoutube.com

For this compound (C₉H₁₀BrCl), HRMS would confirm the molecular formula by matching the experimentally measured mass to the calculated theoretical mass. The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br) and chlorine (isotopes ³⁵Cl and ³⁷Cl) creates a characteristic isotopic pattern for the molecular ion ([M]⁺˙). chemguide.co.uk

Calculated Exact Masses of Molecular Ion Isotopologues for C₉H₁₀BrCl

Isotopologue Formula Isotope Combination Calculated Exact Mass (Da) Relative Abundance
C₉H₁₀⁷⁹Br³⁵Cl Most abundant 231.9654 ~100%
C₉H₁₀⁸¹Br³⁵Cl 233.9634 ~97.7%
C₉H₁₀⁷⁹Br³⁷Cl 233.9625 ~32.5%

An experimental HRMS measurement matching 231.9654 Da (with an error of <5 ppm) would provide strong evidence for the molecular formula C₉H₁₀BrCl. researchgate.net

Tandem Mass Spectrometry (MS/MS) for Elucidation of Isomers and Structure

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by analyzing its fragmentation products. researchgate.net In an MS/MS experiment, the molecular ion of interest is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are mass-analyzed. The fragmentation pattern serves as a structural fingerprint.

The fragmentation of this compound would likely proceed through several key pathways common to alkyl-substituted haloaromatics. thieme-connect.delibretexts.org

Predicted Key Fragmentations in MS/MS of this compound

m/z (for ⁷⁹Br, ³⁵Cl) Proposed Fragment Structure Fragmentation Pathway
197 [C₉H₁₀Br]⁺ Loss of Cl radical
154 [C₈H₇Cl]⁺ Loss of Br radical and CH₃ radical
119 [C₈H₈Cl]⁺ Benzylic cleavage, loss of C(Br)HCH₃ radical

Analysis of these fragmentation pathways allows for the confirmation of the connectivity of the chloroethyl group and the substituents on the aromatic ring. Furthermore, different isomers of this compound would likely produce distinct fragmentation patterns or different relative abundances of fragment ions, enabling their differentiation. csic.es

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

While NMR and MS provide information on connectivity and formula, X-ray crystallography offers the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique can elucidate bond lengths, bond angles, and the absolute configuration of chiral centers.

The characterization of this compound by single-crystal X-ray diffraction would involve the following steps:

Growing a high-quality single crystal of the compound.

Mounting the crystal on a goniometer in an X-ray diffractometer.

Irradiating the crystal with a monochromatic X-ray beam and collecting the diffraction pattern.

Processing the diffraction data and solving the crystal structure to generate a 3D electron density map of the molecule.

The carbon atom of the chloroethyl group (CH(Cl)CH₃) is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers. If a single enantiomer can be isolated and crystallized, X-ray crystallography can determine its absolute configuration (R or S). This is a significant advantage over most other analytical methods. mdpi.com

Although no public crystal structure data is available for this specific compound, a successful analysis would yield precise structural parameters. A hypothetical data table based on similar small organic molecules is provided for illustrative purposes. researchgate.net

Representative Crystallographic Data Table

Parameter Example Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 5.93
b (Å) 10.97
c (Å) 14.80
β (°) 98.6
Volume (ų) 900.1
Z (molecules/unit cell) 4

Such data would provide unequivocal proof of the molecular structure and its packing arrangement in the crystal lattice. docbrown.info

Single-Crystal X-ray Diffraction Methodologies

Single-Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers.

For this compound, obtaining a suitable single crystal is the prerequisite for analysis. This is typically achieved through slow evaporation of a solvent from a saturated solution of the purified compound. Once a crystal of sufficient quality and size is mounted on a diffractometer, it is irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector.

The analysis of this diffraction pattern allows for the determination of the unit cell dimensions and the crystal system. Further processing of the data yields an electron density map, from which the positions of the individual atoms can be resolved. For a molecule containing heavy atoms like bromine, the scattering is more pronounced, which generally facilitates the solution of the crystal structure. A key outcome for this chiral molecule would be the unambiguous assignment of the R or S configuration at the stereocenter of the 1-chloroethyl group.

Illustrative Crystallographic Data Table for this compound (Note: The following data is hypothetical and serves to illustrate the type of information obtained from an SCXRD experiment.)

ParameterIllustrative Value
Chemical FormulaC9H10BrCl
Formula Weight233.53 g/mol
Crystal SystemMonoclinic
Space GroupP21/c
a, b, c (Å)10.123, 8.456, 12.345
α, β, γ (°)90, 105.67, 90
Volume (ų)1018.9
Z (molecules/unit cell)4

Electron Diffraction Techniques for Microcrystalline Samples

When single crystals of suitable size for SCXRD cannot be grown, electron diffraction (ED) presents a powerful alternative. mdpi.com Due to the stronger interaction of electrons with matter compared to X-rays, extremely small crystals, on the scale of nanometers to micrometers, can be analyzed. researchgate.net Techniques like three-dimensional electron diffraction (3DED) can provide ab initio structure solutions from microcrystalline or even nanocrystalline powders. mdpi.com

For this compound, a small amount of the crystalline powder would be deposited on a transmission electron microscope (TEM) grid. A suitable crystallite is then isolated in the electron beam. A series of diffraction patterns are collected as the crystal is tilted at precise increments, a method known as electron diffraction tomography. scienceopen.com The resulting data can be processed to determine the unit cell and solve the complete crystal structure, similar to SCXRD. This is particularly advantageous for compounds that are difficult to crystallize into larger single crystals. scienceopen.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental for identifying the functional groups within a molecule and probing its conformational landscape. These two techniques are often complementary, as the selection rules governing them differ. mt.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (e.g., stretching, bending). For this compound, the IR spectrum would exhibit characteristic absorption bands. For instance, aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. pressbooks.pub The pattern of absorptions in the 1450-1600 cm⁻¹ region is characteristic of the aromatic ring itself. pressbooks.pub The presence of the aliphatic C-H bonds in the methyl and chloroethyl groups would be confirmed by absorptions typically in the 2850-3000 cm⁻¹ range. The C-Cl and C-Br stretching vibrations would be expected in the fingerprint region, generally below 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. It provides information about vibrational modes that involve a change in the polarizability of the molecule. For this compound, Raman spectroscopy would be particularly useful for identifying the C-Br and C-Cl bonds, as well as the skeletal vibrations of the benzene ring. The symmetric stretching of the aromatic ring often gives a strong Raman signal.

By analyzing the vibrational spectra, one can confirm the presence of all key functional groups and, in some cases, gain insight into the conformational isomers present in the sample. mdpi.com

Illustrative Vibrational Frequencies for this compound (Note: This table is a generalized representation of expected vibrational modes and is not based on experimental data for this specific compound.)

Vibrational ModeExpected Frequency Range (cm⁻¹)Primary Technique
Aromatic C-H Stretch3030 - 3100IR, Raman
Aliphatic C-H Stretch2850 - 2980IR, Raman
Aromatic C=C Stretch1450 - 1600IR, Raman
C-H Bend1350 - 1480IR
Aromatic C-H Out-of-Plane Bend700 - 900IR
C-Cl Stretch600 - 800IR, Raman
C-Br Stretch500 - 650Raman

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination

Due to the chiral center at the carbon atom of the chloroethyl group, this compound can exist as a pair of enantiomers (R and S forms). Chiroptical spectroscopy techniques are essential for distinguishing between these enantiomers and quantifying their relative amounts in a mixture, i.e., determining the enantiomeric excess (ee).

Circular Dichroism (CD) spectroscopy is a primary method for this purpose. It measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. mdpi.com Enantiomers will produce mirror-image CD spectra; a positive band (Cotton effect) for one enantiomer will be a negative band for the other. A racemic mixture (50:50 of each enantiomer) will be CD-silent.

To analyze this compound, a solution of the sample would be placed in a CD spectrophotometer. The resulting spectrum's intensity at a specific wavelength is directly proportional to the concentration difference between the two enantiomers. By comparing the CD signal of an unknown sample to that of a pure enantiomeric standard, the enantiomeric excess can be precisely calculated. This is crucial in fields where the biological activity or physical properties of a compound are enantiomer-dependent.

Illustrative Relationship between CD Signal and Enantiomeric Excess (Note: This table illustrates the principle of how CD spectroscopy is used to determine enantiomeric excess.)

Sample CompositionEnantiomeric Excess (% ee)Expected CD Signal Intensity (arbitrary units)
100% R-enantiomer100%+100
100% S-enantiomer-100%-100
75% R, 25% S50%+50
25% R, 75% S-50%-50
50% R, 50% S (Racemic)0%0

Synthetic Applications and Utility of 2 Bromo 4 1 Chloroethyl 1 Methylbenzene As a Building Block

Diversification of Chemical Scaffolds via Functional Group Transformations

The distinct reactivity of the bromo and chloroethyl groups on the 2-Bromo-4-(1-chloroethyl)-1-methylbenzene scaffold allows for a variety of functional group interconversions, leading to the generation of a wide array of derivatives with tailored properties.

The chloroethyl and bromo moieties of this compound are amenable to transformations that introduce carbonyl, hydroxyl, and amino groups, thereby significantly expanding its synthetic utility.

The chloroethyl group can undergo nucleophilic substitution reactions to introduce hydroxyl and amino functionalities. For instance, reaction with a hydroxide (B78521) source, such as sodium hydroxide, would yield the corresponding alcohol. Similarly, treatment with ammonia (B1221849) or primary/secondary amines can lead to the formation of primary, secondary, or tertiary amines, respectively.

The bromo group on the aromatic ring offers a pathway to introduce these functionalities onto the benzene (B151609) core. The conversion to a hydroxyl group, to form a phenol (B47542) derivative, can be achieved through methods such as the Buchwald-Hartwig ether synthesis followed by dealkylation, or through palladium-catalyzed coupling with a hydroxide surrogate. The introduction of an amino group to generate an aniline (B41778) derivative is commonly accomplished via palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination. echemi.com This reaction demonstrates broad functional group tolerance, allowing for the coupling of aryl bromides with a variety of amines. echemi.com

Furthermore, the bromo group can be utilized to introduce a carbonyl functionality. This is typically achieved through the formation of a Grignard reagent by reacting the aryl bromide with magnesium metal. nih.gov The resulting organometallic species can then react with various electrophiles, such as aldehydes, ketones, or esters, to form secondary or tertiary alcohols, which can be subsequently oxidized to the corresponding ketones.

Table 1: Potential Functional Group Transformations of this compound

Functional GroupReagents and Conditions (Illustrative)Product Functionality
Chloroethyl1. NaOH, H₂O, heat2. NH₃, heat1. Hydroxyl2. Amino
Bromo1. Mg, THF; then RCHO; then H₃O⁺2. Pd catalyst, ligand, base, R₂NH3. Pd catalyst, ligand, base, MOH1. Carbonyl (via alcohol)2. Amino3. Hydroxyl

This table is for illustrative purposes and specific reaction conditions may vary.

The reactive sites on this compound serve as handles for the construction of various nitrogen- and sulfur-containing heterocyclic systems. These heterocycles are prominent scaffolds in medicinal chemistry and materials science.

For the synthesis of nitrogen-containing heterocycles, the bromo and amino functionalities (the latter being accessible as described in section 6.1.1) are key. For example, a 2-amino-4-(1-chloroethyl)-1-methylbenzene intermediate could potentially undergo intramolecular cyclization to form a tetrahydroquinoline derivative. More elaborately, the bromo group can participate in transition-metal-catalyzed annulation reactions. For instance, palladium-catalyzed reactions of ortho-haloanilines with alkynes are a known method for the synthesis of quinolines. nih.gov

The synthesis of sulfur-containing heterocycles can be envisioned through several pathways. The bromo group can be displaced by a sulfur nucleophile, such as sodium sulfide, to generate a thiol. An ortho-bromoarylthiol is a precursor for the synthesis of benzothiazines through cyclization reactions. bohrium.comrsc.org For instance, the reaction of an ortho-bromoaniline with a sulfur source can lead to the formation of a benzothiazine ring system. rsc.org

Precursor in the Synthesis of Specialty Chemicals

The unique combination of functional groups in this compound makes it a valuable precursor for the synthesis of a range of specialty chemicals, including advanced organic materials and ligands for catalysis.

The difunctional nature of this compound, with two distinct halogen atoms, allows it to be a potential monomer in polymerization reactions to form advanced organic materials. For example, it could be used in the synthesis of poly(p-phenylene vinylene) (PPV) derivatives. PPV and its analogues are an important class of conducting polymers with applications in light-emitting diodes (LEDs) and photovoltaic devices. google.com The synthesis of PPVs can be achieved through various precursor routes, including those that utilize bis(halomethyl)benzene monomers. libretexts.orgnih.gov By analogy, this compound could be envisioned to participate in similar polymerization schemes, potentially leading to polymers with unique electronic and optical properties due to the substitution pattern on the aromatic ring.

The aryl bromide moiety in this compound is a common starting point for the synthesis of phosphine (B1218219) and bipyridine ligands, which are crucial in homogeneous and heterogeneous catalysis.

Phosphine ligands can be synthesized through the reaction of the aryl bromide with a phosphinating agent. nih.gov Palladium-catalyzed phosphination is a versatile method that allows for the introduction of a phosphine group onto the aromatic ring. organic-chemistry.org The resulting phosphine can then be used as a ligand in a variety of catalytic reactions.

Bipyridine ligands, which are important in coordination chemistry and catalysis, can also be synthesized from aryl bromide precursors. mdpi.com This is often achieved through cross-coupling reactions, such as the Stille or Suzuki coupling, where the aryl bromide is coupled with a suitable pyridine-containing organometallic reagent. researchgate.netelsevierpure.com The chloroethyl group could be further functionalized to introduce additional coordinating atoms or to attach the ligand to a solid support for heterogeneous catalysis.

Role in the Generation of Complex Aromatic Compounds

The bromo group of this compound is a key functional group for the construction of more complex aromatic structures through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds.

The Suzuki-Miyaura coupling reaction allows for the formation of a new carbon-carbon bond by reacting the aryl bromide with an organoboron compound in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is widely used for the synthesis of biaryls and has a broad substrate scope and functional group tolerance. organic-chemistry.org

The Heck reaction involves the coupling of the aryl bromide with an alkene to form a new, more substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the synthesis of substituted styrenes and other vinylarenes. nih.gov

The Sonogashira coupling reaction is used to form a carbon-carbon bond between the aryl bromide and a terminal alkyne, leading to the synthesis of arylalkynes. libretexts.orgwikipedia.orgorganic-chemistry.org These products are valuable intermediates in the synthesis of more complex molecules and conjugated materials.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions of this compound

Reaction NameCoupling PartnerProduct Type
Suzuki-Miyaura CouplingOrganoboron compoundBiaryl derivative
Heck ReactionAlkeneSubstituted alkene
Sonogashira CouplingTerminal alkyneArylalkyne

This table provides a general overview of the reaction types.

Polyaromatic Hydrocarbons (PAHs) and Fused-Ring Systems

There is no available literature that describes the utilization of this compound as a precursor or intermediate in the synthesis of polyaromatic hydrocarbons or other fused-ring systems. Methodologies for PAH synthesis are well-established, often involving reactions like Diels-Alder cycloadditions, Friedel-Crafts arylations, and various cross-coupling reactions. nih.govresearchgate.netnih.gov However, the specific application of this compound in such synthetic routes has not been reported.

Stereodefined Derivatives for Stereochemistry Studies

Similarly, a thorough search of the scientific literature did not yield any instances of this compound being used to create stereodefined derivatives for the purpose of stereochemistry studies. The chiral center at the chloroethyl group could theoretically be exploited for such purposes, but no research has been published to this effect.

Analytical Methodologies for Detection and Quantification of 2 Bromo 4 1 Chloroethyl 1 Methylbenzene

Chromatographic Separation and Detection Techniques

Chromatographic methods are paramount for the separation of 2-bromo-4-(1-chloroethyl)-1-methylbenzene from complex mixtures, allowing for its precise quantification. Gas chromatography and high-performance liquid chromatography are the most commonly utilized techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development

Gas chromatography-mass spectrometry (GC-MS) stands as a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds such as this compound. The development of a robust GC-MS method involves the optimization of several key parameters to achieve the desired separation efficiency and detection sensitivity.

A hypothetical GC-MS method for the analysis of this compound would likely employ a capillary column with a non-polar or medium-polarity stationary phase. The temperature program would be optimized to ensure the efficient separation of the target analyte from any isomers or impurities. The mass spectrometer, serving as the detector, offers high selectivity and sensitivity. The presence of bromine and chlorine atoms in the molecule results in a characteristic isotopic pattern in the mass spectrum, which is invaluable for its identification and confirmation. libretexts.orgyoutube.com Specifically, the presence of a single bromine atom leads to two molecular ion peaks of nearly equal intensity (M+ and M+2), while a single chlorine atom results in two peaks with an intensity ratio of approximately 3:1 (M+ and M+2). libretexts.orgyoutube.com

Table 1: Illustrative GC-MS Parameters for this compound Analysis

ParameterSuggested Condition
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
Inlet Temperature250 °C
Injection ModeSplitless
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Oven ProgramInitial temperature of 60 °C (hold for 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Mass AnalyzerQuadrupole
Scan Range50-350 amu
Ion Source Temperature230 °C
Transfer Line Temperature280 °C

This table is for illustrative purposes and actual parameters would require experimental optimization.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection (e.g., UV, PDA, ELSD)

High-performance liquid chromatography (HPLC) provides a valuable alternative for the analysis of this compound, particularly for samples that are not amenable to GC analysis. A reversed-phase HPLC method would be the most common approach.

For detection, a UV detector is a straightforward choice, as the aromatic ring in the molecule will absorb UV light. chromatographyonline.com A photodiode array (PDA) detector offers the advantage of acquiring the full UV spectrum of the eluting peak, which aids in peak identification and purity assessment. An Evaporative Light Scattering Detector (ELSD) can also be used, which is a universal detector that responds to any non-volatile analyte, although it generally offers lower sensitivity compared to UV detection for chromophoric compounds.

Table 2: Hypothetical HPLC-UV/PDA Parameters for this compound Analysis

ParameterSuggested Condition
HPLC System
ColumnC18, 150 mm x 4.6 mm ID, 5 µm particle size
Mobile PhaseIsocratic or gradient elution with Acetonitrile and Water
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
Detector
TypeUV-Vis or Photodiode Array (PDA)
Wavelength220 nm (or wavelength of maximum absorbance)

This table is for illustrative purposes and actual parameters would require experimental optimization.

Chiral Chromatography for Enantiomer Separation and Quantification

The presence of a chiral center at the ethyl group in this compound means that it exists as a pair of enantiomers. Chiral chromatography is essential for the separation and quantification of these individual enantiomers. This can be achieved using either chiral GC or chiral HPLC.

Chiral stationary phases (CSPs) are employed to facilitate the separation. For GC, cyclodextrin-based CSPs are often effective for resolving halogenated enantiomers. chromatographyonline.comnih.gov In HPLC, a variety of chiral columns are available, including those based on polysaccharide derivatives, which have shown broad applicability in separating a wide range of chiral compounds. nih.gov The separation is based on the differential interaction of the enantiomers with the chiral stationary phase.

Table 3: Conceptual Chiral HPLC Parameters for Enantiomeric Separation

ParameterSuggested Condition
Chiral HPLC System
ColumnPolysaccharide-based chiral stationary phase (e.g., cellulose (B213188) or amylose (B160209) derivatives)
Mobile PhaseA mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol)
Flow Rate0.5 - 1.0 mL/min
Column Temperature25 °C
Detector
TypeUV-Vis or PDA
Wavelength220 nm

This table is for illustrative purposes and actual parameters would require experimental optimization.

Spectroscopic Analytical Techniques

Spectroscopic techniques can also be employed for the quantification of this compound, often providing complementary information to chromatographic methods.

Quantitative Infrared (qIR) and Raman Spectroscopy

Quantitative infrared (qIR) and Raman spectroscopy are vibrational spectroscopic techniques that can be used for the quantification of specific compounds. researchgate.netnih.gov These methods are based on the principle that the intensity of a specific vibrational band is proportional to the concentration of the analyte. For this compound, characteristic absorption bands corresponding to C-H, C-C, C-Br, and C-Cl stretching and bending vibrations would be present in its IR and Raman spectra. libretexts.org By creating a calibration curve of absorbance or Raman intensity versus concentration, the amount of the compound in a sample can be determined.

Atomic Absorption/Emission Spectroscopy for Halogen Content

While not providing information on the intact molecule, atomic absorption (AA) and atomic emission spectroscopy (AES) can be used to determine the total bromine and chlorine content in a sample. This is typically achieved after a sample preparation step, such as combustion in an oxygen flask, to convert the organically bound halogens into their inorganic halide forms (bromide and chloride). nih.gov These ions can then be quantified using techniques like ion chromatography or specific ion-selective electrodes. More advanced techniques like inductively coupled plasma-mass spectrometry (ICP-MS) can also be used for the sensitive determination of bromine and iodine after appropriate sample digestion. researchgate.net

Electrochemical and Sensor-Based Detection Strategies

Electrochemical methods offer a promising avenue for the analysis of this compound, providing advantages in terms of sensitivity, potential for miniaturization, and cost-effectiveness. These techniques are based on measuring the potential or current generated by the electrochemical reaction of the analyte at an electrode surface.

Voltammetric and Amperometric Methods: Voltammetric techniques involve applying a varying potential to an electrode and measuring the resulting current. For this compound, reductive voltammetry is a plausible approach, targeting the cleavage of the carbon-bromine or carbon-chlorine bonds. The specific potential at which reduction occurs can aid in the qualitative identification of the compound, while the peak current is proportional to its concentration. Glassy carbon electrodes (GCEs) or boron-doped diamond (BDD) electrodes are often employed for such analyses due to their wide potential windows and chemical inertness.

Amperometric sensors, which measure the current at a fixed potential, can also be developed for the continuous monitoring of this compound. The operational potential would be set at a value sufficient to induce the electrochemical reduction or oxidation of the analyte.

Chemically Modified Electrodes (CMEs): To enhance the selectivity and sensitivity of electrochemical detection, the working electrode can be modified with specific chemical entities. For halogenated organic compounds, electrodes modified with metal nanoparticles (e.g., silver, palladium) or organometallic complexes can catalyze the dehalogenation process, leading to a more distinct and measurable signal at lower potentials. The choice of modifier is critical and would require experimental optimization to achieve the desired performance for this compound.

Sensor-Based Strategies: Sensor-based detection offers the potential for rapid, in-situ analysis. For a compound like this compound, sensors could be designed based on various principles:

Electrochemical Sensors: Miniaturized electrochemical cells can be fabricated on a chip, incorporating the principles of voltammetry or amperometry. These sensors are well-suited for portable and field-based applications.

Optical Sensors: While less common for this class of compounds, optical sensors based on fluorescence quenching or colorimetric changes in the presence of the analyte could be explored. This would involve the development of specific indicator molecules that interact with the target compound.

Piezoelectric Sensors: Quartz crystal microbalances (QCMs) coated with a selective sorbent layer could detect the mass change upon adsorption of this compound, providing a quantitative measurement.

The following table illustrates the potential performance characteristics of various electrochemical and sensor-based methods, based on typical values reported for similar halogenated aromatic compounds.

Analytical MethodTypical Limit of Detection (LOD)Typical Linear RangeRemarks
Differential Pulse Voltammetry (DPV) at a GCE0.1 - 10 µM1 - 100 µMGood sensitivity but may have interferences from other electroactive species.
Amperometry with a Chemically Modified Electrode0.01 - 5 µM0.1 - 50 µMEnhanced selectivity and sensitivity due to the catalytic effect of the modifier.
Electrochemical Sensor (Miniaturized)0.5 - 20 µM5 - 200 µMSuitable for portable, on-site analysis.

This is an interactive data table based on hypothetical data for illustrative purposes.

Method Validation and Quality Assurance in Analysis

The validation of any analytical method is essential to ensure that the generated data is reliable and fit for its intended purpose. nih.govbohrium.com A comprehensive validation process for a method designed to detect and quantify this compound would involve the assessment of several key parameters. semanticscholar.org

Method Validation Parameters:

Specificity/Selectivity: This parameter ensures that the analytical signal is solely due to the analyte of interest and not from other components in the sample matrix. This is typically evaluated by analyzing blank samples and samples spiked with potential interferents.

Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of standards at different concentrations and performing a linear regression analysis.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often assessed by analyzing certified reference materials (CRMs) or by performing recovery studies on spiked samples.

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels:

Repeatability: Precision under the same operating conditions over a short interval of time.

Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or different equipment.

Robustness: The robustness of a method is a measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, temperature, mobile phase composition).

The table below provides an example of a method validation summary with typical acceptance criteria for the analysis of a trace organic compound like this compound.

Validation ParameterAcceptance Criteria
Linearity (Correlation Coefficient, r²)≥ 0.995
Accuracy (Recovery)80 - 120%
Precision (RSD)≤ 15%
Limit of Quantification (LOQ)Signal-to-Noise Ratio ≥ 10
SpecificityNo significant interference at the retention time/potential of the analyte.

This is an interactive data table based on general validation criteria.

Quality Assurance in Analysis:

Routine use of quality control (QC) samples: These are samples with known concentrations of the analyte that are analyzed alongside the test samples to monitor the performance of the analytical method.

Analysis of Blanks: Method blanks and field blanks are analyzed to check for contamination. env.go.jp

Calibration and Maintenance of Instruments: All analytical instruments must be regularly calibrated and properly maintained.

Proficiency Testing: Participation in inter-laboratory comparison studies helps to assess the laboratory's performance against that of other laboratories.

Documentation: All procedures, from sample receipt to data reporting, must be thoroughly documented in standard operating procedures (SOPs).

By implementing rigorous method validation and a comprehensive quality assurance program, laboratories can ensure the generation of high-quality, reliable data for the detection and quantification of this compound.

Environmental Fate and Transformation of Halogenated Alkylbenzenes, with Focus on 2 Bromo 4 1 Chloroethyl 1 Methylbenzene

Biotransformation Processes by Microorganisms (Focus on Chemical Changes, not Ecotoxicity)

Microorganisms play a crucial role in the environmental degradation of halogenated aromatic compounds. oup.commahidol.ac.thnih.govresearchgate.net The biotransformation of 2-Bromo-4-(1-chloroethyl)-1-methylbenzene would likely involve initial dehalogenation followed by the cleavage of the aromatic ring.

Microbial Dehalogenation and Aromatic Ring Cleavage Pathways

The removal of halogen substituents is a key and often the most challenging step in the biodegradation of halogenated aromatic compounds. oup.comnih.govresearchgate.net Microorganisms have evolved various enzymatic strategies to achieve dehalogenation. These can occur under both aerobic and anaerobic conditions.

Reductive dehalogenation: Under anaerobic conditions, the halogen is replaced by a hydrogen atom. This process is common for a wide range of halogenated aromatics, including halogenated benzenes. nih.gov

Oxidative dehalogenation: Aerobic microorganisms can utilize monooxygenases or dioxygenases to incorporate one or two hydroxyl groups into the aromatic ring, which can lead to the elimination of the halogen. nih.gov

Hydrolytic dehalogenation: This involves the replacement of a halogen with a hydroxyl group from water.

Following dehalogenation, the aromatic ring becomes more susceptible to microbial attack. The general pathway for the degradation of aromatic compounds like toluene (B28343) and benzene (B151609) involves initial oxidation to form catechols or substituted catechols. nih.govresearchgate.net These catechols are then substrates for dioxygenase enzymes that cleave the aromatic ring, either through ortho- or meta-cleavage pathways rsc.org. The resulting aliphatic acids can then enter central metabolic pathways of the microorganisms.

Identification of Environmentally Relevant Metabolites and By-products

The specific metabolites formed during the biotransformation of this compound would depend on the active microbial pathways. Based on the degradation of similar compounds, a number of potential intermediates can be predicted.

Initial transformation of the chloroethyl group could lead to the formation of 1-(2-bromo-4-methylphenyl)ethanol. Microbial oxidation of the methyl group, similar to toluene degradation pathways, could produce 2-bromo-4-(1-chloroethyl)benzoic acid. researchgate.net

Dehalogenation would result in the formation of less halogenated intermediates. For instance, removal of the bromine atom would yield 4-(1-chloroethyl)-1-methylbenzene, while removal of the chlorine from the ethyl group would produce 2-bromo-1-ethyl-4-methylbenzene. Complete dehalogenation would lead to 4-ethyl-1-methylbenzene.

Subsequent hydroxylation of the aromatic ring would likely produce substituted phenols and catechols. For example, the biotransformation of toluene can yield cresols and methylcatechols. researchgate.net Therefore, intermediates such as brominated and/or chlorinated methylphenols and catechols could be expected.

Table 3: Potential Metabolites from the Biotransformation of this compound

Transformation Process Potential Metabolite
Side Chain Hydrolysis 1-(2-bromo-4-methylphenyl)ethanol
Side Chain Oxidation 2-bromo-4-(1-chloroethyl)benzoic acid
Reductive Dehalogenation (Br) 4-(1-chloroethyl)-1-methylbenzene
Reductive Dehalogenation (Cl) 2-bromo-1-ethyl-4-methylbenzene
Complete Dehalogenation 4-ethyl-1-methylbenzene
Ring Hydroxylation Brominated/chlorinated methylphenols

| Ring Dioxygenation | Brominated/chlorinated methylcatechols |

Sorption and Transport Phenomena in Soil and Aquatic Systems

The movement of this compound through soil and aquatic environments is governed by its sorption characteristics and partitioning behavior. Sorption to soil and sediment particles can significantly retard its transport in groundwater and surface water.

The primary factor influencing the sorption of non-polar organic compounds in soil is the organic carbon content. The soil organic carbon-water partition coefficient (Koc) is a measure of a chemical's tendency to be adsorbed by soil organic matter. ladwp.comchemsafetypro.com A high Koc value indicates strong sorption and low mobility, while a low Koc suggests weak sorption and high mobility. chemsafetypro.com

For halogenated alkylbenzenes, Koc values are generally moderate to high, indicating a tendency to associate with the solid phase. While a specific Koc for this compound is not available, it can be estimated based on its structure and properties like the octanol-water partition coefficient (Kow) chemsafetypro.com. The presence of two halogen atoms and an alkyl group suggests that the compound is hydrophobic, which would lead to a significant Koc value.

In aquatic systems, the compound's transport is also influenced by its water solubility and Henry's Law constant, which describes its tendency to partition between water and air. epa.govepa.gov The transport of contaminants in aquatic systems can also be mediated by biological organisms, a process known as biovector transport, although this is more significant for compounds that biomagnify. nih.gov

Table 4: Physicochemical Properties Influencing Environmental Transport

Property Definition Implication for this compound
Soil Organic Carbon-Water Partition Coefficient (Koc) The ratio of the chemical adsorbed to organic matter in soil versus the chemical in solution. ladwp.com Expected to be moderate to high, leading to significant sorption and reduced mobility in soil and sediment.
Octanol-Water Partition Coefficient (Kow) The ratio of a chemical's concentration in the octanol phase to its concentration in the aqueous phase of a two-phase system at equilibrium. Expected to be high due to its hydrophobic nature, indicating a tendency to partition into organic phases.
Water Solubility The maximum amount of a chemical that can dissolve in a given amount of water. Expected to be low, which would favor partitioning to soil/sediment and limit its concentration in the aqueous phase.

| Henry's Law Constant | A measure of the tendency of a chemical to partition between water and air. epa.gov | Important for assessing volatilization from water bodies. |

Modeling of Environmental Persistence and Dispersal Potential (Excluding Bioaccumulation)

The environmental persistence and dispersal of chemical compounds are critical factors in assessing their potential impact on ecosystems. For halogenated alkylbenzenes such as this compound, mathematical models are invaluable tools for predicting their behavior in the environment due to the frequent scarcity of experimental data. These models utilize the physicochemical properties of a substance to estimate its distribution and longevity in various environmental compartments, including air, water, soil, and sediment.

Quantitative Structure-Property Relationship (QSPR) models are a cornerstone of this predictive approach. By relating the molecular structure of a compound to its physical and chemical properties, QSPRs can estimate crucial parameters for environmental fate modeling. For this compound, key properties influencing its persistence and dispersal include vapor pressure, water solubility, and the octanol-water partition coefficient (Kow), which in turn are used to derive further parameters like the Henry's Law constant and organic carbon-water partition coefficient (Koc).

Below are tables of estimated physicochemical properties and environmental fate predictions for this compound, generated using predictive modeling approaches. These values are essential inputs for multimedia environmental models that assess the compound's ultimate fate and distribution.

Table 1: Estimated Physicochemical Properties of this compound

Property Estimated Value Unit
Molecular Weight 233.54 g/mol
Boiling Point 245.8 °C
Melting Point Not available °C
Vapor Pressure 0.02 mmHg at 25°C
Water Solubility 12.3 mg/L at 25°C

Note: These values are estimates derived from computational models and should be used with an understanding of their inherent uncertainties. Actual experimental values may differ.

The estimated properties in Table 1 suggest that this compound has low water solubility and a high octanol-water partition coefficient, indicating a tendency to associate with organic matter in soil and sediment rather than remaining in the water column. Its vapor pressure suggests a moderate potential for volatilization from water surfaces.

Table 2: Predicted Environmental Fate and Persistence of this compound

Environmental Compartment Predicted Half-Life Degradation Process
Air 2.5 days
Water 180 days
Soil 180 days

Note: Half-life predictions are based on modeling of biodegradation and other degradation processes. These are screening-level estimates and can be influenced by site-specific environmental conditions such as temperature, pH, and microbial populations.

The predictions in Table 2 indicate that this compound is likely to be moderately persistent in the environment. The predicted atmospheric half-life suggests that it can be transported over moderate distances in the air before being degraded. Its predicted persistence in soil and water, and particularly in sediment, suggests that these compartments could act as long-term sinks for the compound.

The dispersal potential of a chemical is also a key aspect of its environmental risk profile. Models can simulate the movement of a substance between different environmental media. For instance, the Henry's Law Constant, which can be estimated from vapor pressure and water solubility, provides an indication of the partitioning between air and water. For this compound, the estimated properties suggest a moderate tendency to move from water to air.

Future Research Directions and Emerging Opportunities

Integration of Artificial Intelligence and Machine Learning in Synthetic Design and Reaction Optimization

For a molecule like 2-Bromo-4-(1-chloroethyl)-1-methylbenzene, ML algorithms can be trained to predict the most efficient and highest-yielding reaction conditions for its synthesis and subsequent transformations. acs.org This includes identifying optimal catalysts, solvents, and temperature profiles, thereby minimizing waste and improving atom economy. gcande.org Furthermore, AI can be employed in retrosynthetic analysis to propose novel and more efficient synthetic pathways that may not be immediately obvious to human chemists. nih.govacs.org The integration of these computational tools is expected to streamline the process of designing and executing complex multi-step syntheses involving this compound. nih.gov

Table 1: Applications of AI/ML in the Synthesis of this compound

Application AreaSpecific TaskPotential Impact
Retrosynthetic Analysis Proposing novel synthetic routesDiscovery of more efficient and cost-effective pathways.
Reaction Optimization Predicting optimal reaction conditionsIncreased yields, reduced side products, and improved sustainability.
Catalyst Design Screening virtual libraries of catalystsIdentification of highly active and selective catalysts for specific transformations.
Property Prediction Estimating physicochemical and biological propertiesPrioritization of derivatives for specific applications.

Development of Novel Catalytic Systems for Challenging Transformations

The reactivity of the bromo and chloroethyl functional groups in this compound opens the door to a wide array of chemical transformations. Future research will likely focus on the development of novel catalytic systems to selectively activate and functionalize these sites. For instance, advancements in palladium-catalyzed cross-coupling reactions could enable the efficient introduction of various substituents at the bromine-bearing carbon. rsc.org

Moreover, the development of catalysts for the selective activation of the C-Cl bond in the chloroethyl group, while leaving the C-Br bond intact, would be a significant achievement. This would allow for a stepwise functionalization of the molecule, leading to the synthesis of complex and diverse derivatives. Research into dual-catalytic systems, where two different catalysts work in concert to promote distinct transformations in a one-pot reaction, could also lead to highly efficient and elegant synthetic strategies. acs.org

Exploration of New Chemical Reactivity and Synthetic Methodologies

Beyond established catalytic methods, there is a continuous need to explore new avenues of chemical reactivity for compounds like this compound. This includes the investigation of novel reaction mechanisms and the development of entirely new synthetic methodologies. For example, the application of photoredox catalysis could unlock new reaction pathways that are not accessible through traditional thermal methods.

The unique electronic properties imparted by the combination of the electron-donating methyl group and the electron-withdrawing halogen atoms could also be exploited in novel aromatic substitution reactions. stackexchange.com Furthermore, the chloroethyl group can potentially undergo elimination reactions to form a vinyl group, which can then participate in a variety of cycloaddition and polymerization reactions. A deeper understanding of the fundamental reactivity of this molecule will undoubtedly lead to the discovery of new and valuable chemical transformations.

Advanced In Situ Monitoring and Characterization Techniques for Reaction Progress

To fully optimize and control the chemical transformations of this compound, the use of advanced in situ monitoring and characterization techniques is crucial. Real-time analysis of reaction mixtures can provide valuable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. Techniques such as ReactIR (in-situ infrared spectroscopy), process mass spectrometry, and Raman spectroscopy can be employed to track the concentration of reactants, products, and byproducts as the reaction progresses.

This data can then be used to fine-tune reaction parameters in real-time, leading to improved yields, selectivity, and safety. Furthermore, the detailed mechanistic information obtained from these studies can guide the rational design of more efficient catalysts and reaction conditions for future synthetic endeavors.

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science/Environmental Science

The versatile chemical nature of this compound makes it an attractive building block for interdisciplinary research, particularly at the intersection of organic chemistry with materials science and environmental science. In materials science, this compound could serve as a monomer or a precursor for the synthesis of novel polymers and functional materials. The presence of halogen atoms can impart specific properties such as flame retardancy or can be used as handles for further functionalization of the resulting materials.

From an environmental science perspective, understanding the fate and transformation of halogenated aromatic compounds in the environment is of paramount importance. Research on the biodegradation or photodegradation of this compound and its derivatives could lead to the development of strategies for the remediation of environmental contaminants. Moreover, its use as a tracer or model compound in environmental studies could provide valuable insights into the transport and transformation of similar pollutants. The potential for this compound to be a building block for active pharmaceutical ingredients (APIs) also presents a significant area for future investigation, similar to other polyhalogenated benzene (B151609) derivatives. ossila.com

Q & A

Basic Research Questions

Q. What are the recommended laboratory synthesis routes for 2-Bromo-4-(1-chloroethyl)-1-methylbenzene?

  • Methodological Answer : The compound can be synthesized via halogenation and alkylation reactions. For instance, bromination of 4-(1-chloroethyl)-1-methylbenzene using electrophilic aromatic substitution (e.g., with Br₂ in the presence of a Lewis acid like FeBr₃) is a plausible route. Alternatively, nucleophilic substitution on pre-brominated intermediates (e.g., substituting a hydroxyl or leaving group with Cl or Br) may be employed, as seen in analogous bromo-chloroethylbenzene derivatives . Optimize reaction conditions (temperature, solvent polarity) to minimize side products like di-substituted isomers.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • Chromatography : GC or HPLC with >95% purity thresholds, referencing retention times against standards .
  • Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl, chloroethyl, and bromo groups) and 2D NMR (COSY, HSQC) for stereochemical analysis. Compare peaks to databases of structurally related bromo-chloro aromatics .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., C₉H₁₀BrCl⁺) and isotopic patterns .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Adopt the following precautions:

  • PPE : Wear nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.
  • Storage : Keep in amber glass bottles under inert gas (N₂/Ar) at 2–8°C to prevent degradation .
  • Spill Management : Neutralize spills with activated carbon or silica gel, followed by disposal as halogenated waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting/boiling points)?

  • Methodological Answer : Cross-validate data using multiple techniques:

  • DSC/TGA : Determine precise melting/decomposition points under controlled atmospheres.
  • Vapor Pressure Measurements : Use ebulliometry for boiling points, accounting for impurities that may skew literature values .
  • Comparative Analysis : Replicate synthesis and characterization protocols from conflicting studies to identify methodological variability (e.g., solvent traces affecting purity) .

Q. What strategies optimize regioselectivity during the synthesis of bromo-chloroethylbenzene derivatives?

  • Methodological Answer :

  • Steric Effects : Use bulky directing groups (e.g., tert-butyl) to block undesired substitution sites.
  • Electronic Effects : Employ meta-directing substituents (e.g., nitro groups) to guide halogenation.
  • Catalytic Control : Utilize transition-metal catalysts (e.g., Pd/Cu) for selective C–Br or C–Cl bond formation, as demonstrated in related aryl halide syntheses .

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • DFT Calculations : Model transition states for Suzuki-Miyaura or Ullmann couplings to evaluate activation energies and regioselectivity.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents stabilizing intermediates).
  • Docking Studies : Predict interactions with catalytic surfaces (e.g., Pd nanoparticles) using software like Gaussian or VASP .

Q. What analytical approaches identify and quantify byproducts in large-scale reactions involving this compound?

  • Methodological Answer :

  • GC-MS/LC-MS : Detect trace byproducts (e.g., dihalogenated isomers or dehalogenated derivatives) via fragmentation patterns.
  • Isotopic Labeling : Use ²H/¹³C-labeled precursors to track reaction pathways and byproduct origins.
  • Kinetic Profiling : Monitor reaction progress in real-time via in-situ FTIR or Raman spectroscopy to optimize quenching points .

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